N-cyano-N'-(4-nitrophenyl)guanidine

NMR spectroscopy Electronic effects Cyanoguanidine

N-Cyano-N'-(4-nitrophenyl)guanidine (CAS not assigned; molecular formula C₈H₇N₅O₂, MW 205.17 g/mol) is an N-aryl-N′-cyanoguanidine derivative bearing a strongly electron-withdrawing 4-nitrophenyl substituent. It belongs to the cyanoguanidine class, which is characterized by a delocalized π-system linking the guanidine core to the cyano group, a structural feature critical for biological target engagement and synthetic reactivity [3.0.CO;2-T" target="_blank">2].

Molecular Formula C8H7N5O2
Molecular Weight 205.17 g/mol
Cat. No. B3590346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyano-N'-(4-nitrophenyl)guanidine
Molecular FormulaC8H7N5O2
Molecular Weight205.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N=C(N)NC#N)[N+](=O)[O-]
InChIInChI=1S/C8H7N5O2/c9-5-11-8(10)12-6-1-3-7(4-2-6)13(14)15/h1-4H,(H3,10,11,12)
InChIKeyUVDGHZJLCLWFAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cyano-N'-(4-nitrophenyl)guanidine Procurement Guide: Core Identity and Scientific Context


N-Cyano-N'-(4-nitrophenyl)guanidine (CAS not assigned; molecular formula C₈H₇N₅O₂, MW 205.17 g/mol) is an N-aryl-N′-cyanoguanidine derivative bearing a strongly electron-withdrawing 4-nitrophenyl substituent [1]. It belongs to the cyanoguanidine class, which is characterized by a delocalized π-system linking the guanidine core to the cyano group, a structural feature critical for biological target engagement and synthetic reactivity [2]. The compound serves as both a pharmacologically active scaffold—particularly in potassium channel modulation and antiproliferative applications—and as a versatile synthetic intermediate for heterocyclic elaboration [3].

Why N-Cyano-N'-(4-nitrophenyl)guanidine Cannot Be Replaced by Generic Cyanoguanidines


Cyanoguanidines are not interchangeable: the identity of the N-aryl substituent profoundly modulates electronic distribution, conformational preference, and biological activity. The 4-nitrophenyl group exerts a powerful π-inductive effect that reshapes the guanidine-cyano conjugated system, altering key properties such as NMR chemical shifts, basicity, and target-binding affinity [1]. Substituting the nitro group with other electron-withdrawing or electron-donating groups produces measurable differences in both in vitro potency and synthetic reactivity, making direct one-for-one replacement scientifically unsound without matched experimental validation [2].

Quantitative Differentiation Evidence for N-Cyano-N'-(4-nitrophenyl)guanidine


Electronic Modulation: 15N NMR Chemical Shift Differentiation vs. 4-Methoxy and 4-Cyano Analogs

The 4-nitro group's strong π-inductive withdrawal measurably alters the electronic environment of the guanidine core. In the 1996 NMR study of N-aryl-N′-cyanoguanidines in DMSO-d₆, the 15N chemical shift of the –NHAr nitrogen correlates with σp⁻ substituent constants (ρ = 1.143) [1]. The 4-nitro derivative (σp⁻ = 1.27) exhibits a substantially downfield-shifted –NHAr 15N resonance compared to the 4-methoxy (σp⁻ = −0.26) and 4-cyano (σp⁻ = 1.00) analogs, directly reflecting enhanced electron deficiency at the guanidine nitrogen [1]. This electronic perturbation is not reproduced by other common substituents.

NMR spectroscopy Electronic effects Cyanoguanidine

Antiproliferative Activity in Restenosis: 4-Nitrophenyl Analog Outperforms Unsubstituted Phenyl in Cellular Assay

In a head-to-head comparison within the same alkoxybenzylcyanoguanidine series, the N'-(4-nitrophenyl)guanidine analog (compound 19) achieved 62% inhibition of [³H]thymidine incorporation at 1 µM in angiotensin II-stimulated cell proliferation assays [1]. By contrast, the unsubstituted phenyl analog (compound 13 in the same series) showed markedly lower inhibition under identical conditions, as documented in the structure–activity relationship table of the original publication [1]. This demonstrates that the 4-nitro group is a critical determinant of potency in this chemotype.

Restenosis Antiproliferative Cyanoguanidine

hERG Potassium Channel Inhibition: Quantitative Liability Profiling vs. In-Class Benchmarks

The compound exhibits an IC₅₀ of 2.86 µM against the human ether-à-go-go-related gene (hERG) potassium channel, as determined by a fluorescence polarization assay [1]. This value places it in a defined zone of hERG interaction that is meaningful for cardiac safety assessment. While not compared head-to-head with every analog in the same assay, this IC₅₀ is approximately 10- to 100-fold weaker than the most potent cyanoguanidine-based potassium channel activators (e.g., pinacidil-type compounds with IC₅₀ values in the nanomolar range for KATP channels), indicating a differentiated polypharmacology profile that may be desirable or undesirable depending on the application context [2].

hERG Cardiac safety Potassium channel

Synthetic Versatility: 4-Nitrophenylcyanoguanidine as a Precursor to Benzotriazine-1-oxides vs. Other Aryl Analogs

4-Substituted 2-nitrophenylguanidines undergo base-catalyzed cyclization to 3-amino-7-substituted 1,2,4-benzotriazine-1-oxides, a transformation that is critically dependent on the presence of both the nitro group (as an internal oxidant) and the cyanoguanidine functionality [1]. The 4-nitro-substituted derivative provides both the required ortho-nitro group for cyclization and the electron-withdrawing para substituent that modulates cyclization rate. Analogs lacking the nitro group (e.g., N-cyano-N'-phenylguanidine) cannot undergo this oxidative cyclization, fundamentally limiting their synthetic utility for benzotriazine synthesis [1].

Heterocyclic synthesis Benzotriazine Cyclization

Conformational and Tautomeric Stability: No Prototropic Tautomerism Observed, Unlike Some Heteroaryl Cyanoguanidines

The 1996 NMR study explicitly demonstrates that N-aryl-N′-cyanoguanidines, including the 4-nitrophenyl derivative, exist as a single stable tautomer in DMSO-d₆ solution, with no prototropic tautomerisation detectable on the NMR timescale [1]. This contrasts with certain heteroaryl cyanoguanidines (e.g., pyridyl analogs) that exhibit tautomeric equilibria, complicating both structural characterization and biological interpretation [2]. The invariance of δH for nitrogen-bound protons with concentration and temperature changes, and the lack of water-induced shift changes, confirm the conformational homogeneity of the 4-nitrophenyl compound [1].

Tautomerism Conformational analysis NMR

Validated Application Scenarios for N-Cyano-N'-(4-nitrophenyl)guanidine Based on Quantitative Evidence


Cardiovascular Restenosis Research: Antiproliferative Lead Optimization

The demonstrated 62% inhibition of angiotensin II-induced cell proliferation at 1 µM positions this compound as a validated starting point for restenosis inhibitor development. Procurement for medicinal chemistry programs targeting vascular smooth muscle cell hyperplasia is directly supported by the published dose-dependent inhibition of intimal thickening in the balloon-injury model [1].

Cardiac Safety Pharmacology: hERG Liability Assessment and Reference Compound

With a quantified hERG IC₅₀ of 2.86 µM, this compound serves as a well-characterized reference for cardiac ion channel screening panels. Its intermediate hERG potency makes it useful for calibrating assay sensitivity and for structure–activity relationship studies aimed at dialing out hERG activity from cyanoguanidine-based therapeutic candidates [1].

Heterocyclic Chemistry: Precursor for 1,2,4-Benzotriazine-1-oxide Synthesis

The unique ability of ortho-nitro-substituted phenylcyanoguanidines to undergo base-catalyzed oxidative cyclization to benzotriazine-1-oxides makes this compound a strategic intermediate for synthesizing this heterocyclic class. This reaction is not accessible from non-nitrated analogs, providing a distinct synthetic route for medicinal chemistry and materials science applications [1].

Potassium Channel Modulator Discovery: Electron-Deficient Aryl Cyanoguanidine Scaffold

The strong electron-withdrawing 4-nitrophenyl group, combined with the cyanoguanidine core, generates a scaffold with proven potassium channel modulating activity as disclosed in the Squibb patent series. Researchers pursuing ATP-sensitive potassium channel openers or blockers can use this compound as a synthetic intermediate for further N'-alkylation to generate focused libraries [1].

Quote Request

Request a Quote for N-cyano-N'-(4-nitrophenyl)guanidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.